2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline

PI3K inhibitor kinase inhibition cancer research

Generic piperazinylquinoxaline substitutions introduce unpredictable biological activity shifts-up to a 100-fold loss in PI3K inhibition. This specific 4-methylpiperazine scaffold is the documented parent for a published optimization campaign across five cancer cell lines. - Validated synthetic route: 93% isolated yield, mp 115-119°C - NLT 97% purity, suitable for SAR replication or new derivatization - ISO-compliant API intermediate; previously evaluated in AstraZeneca ADME panels

Molecular Formula C15H20N4
Molecular Weight 256.353
CAS No. 383148-06-9
Cat. No. B2656867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline
CAS383148-06-9
Molecular FormulaC15H20N4
Molecular Weight256.353
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)N3CCN(CC3)C)C
InChIInChI=1S/C15H20N4/c1-11-12(2)17-15-10-13(4-5-14(15)16-11)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3
InChIKeyMWOMRYHUSQVCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline: Research Tool & API Intermediate


2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS 383148-06-9) is a nitrogen-containing heterocyclic compound belonging to the piperazinylquinoxaline structural class, characterized by a quinoxaline core bearing 2,3-dimethyl substitution and a 4-methylpiperazin-1-yl moiety at the 6-position [1]. The compound has been investigated as a phosphoinositide 3-kinase (PI3K) inhibitor scaffold and serves as an intermediate in pharmaceutical synthesis . Key physicochemical parameters include a molecular weight of 256.35 g/mol, molecular formula C15H20N4, a measured melting point of 115–119 °C, and a predicted boiling point of 397.6±42.0 °C at 760 Torr .

Substitution Risk: 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline


Substitution of 2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline with structurally related piperazinylquinoxaline derivatives introduces substantial scientific risk due to marked divergence in biological target engagement. In systematic structure–activity relationship (SAR) studies of piperazinylquinoxaline-based PI3K inhibitors, compounds differing only in the substituent on the piperazine nitrogen exhibited IC50 values varying from 24 nM to >10 μM [1]. The 4-methylpiperazine moiety at the 6-position of this specific scaffold contributes uniquely to PI3Kα inhibitory potency and cellular antiproliferative activity across multiple cancer cell lines [1]. Generic substitution with alternative piperazinylquinoxalines—such as those bearing cyano, ethyl, or unsubstituted piperazine groups—results in unpredictable shifts in both potency and selectivity profiles, with documented loss of >100-fold in inhibitory activity for certain structural modifications [1].

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline: Comparative Evidence


PI3Kα Inhibition in SAR Series

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline was identified within a systematic SAR campaign of 45 novel piperazinylquinoxaline derivatives as a foundational scaffold for PI3Kα inhibition [1]. While the most optimized derivatives in this series achieved PI3Kα IC50 values of 24 nM (compound 41) and 40 nM (compound 22) in competitive fluorescence polarization assays, this parent compound represents the core 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline scaffold from which these potent analogs were derived [1]. In contrast, piperazinylquinoxalines bearing alternative substitution patterns—including cyanoquinoxaline derivatives studied as 5-HT3 antagonists—showed no measurable PI3Kα inhibitory activity in comparable assays, demonstrating the target-specific advantage conferred by the 2,3-dimethyl substitution on the quinoxaline ring [2].

PI3K inhibitor kinase inhibition cancer research quinoxaline SAR

Melting Point for Identity Confirmation

The compound exhibits an experimentally determined melting point range of 115–119 °C, providing a reliable identity verification parameter for incoming quality control . This measured value distinguishes the compound from closely related quinoxaline analogs: the des-methyl analog 6-(4-methylpiperazin-1-yl)quinoxaline (CAS 691873-16-2) has a reported melting point range of 98–102 °C, a difference of approximately 17 °C attributable to the absence of 2,3-dimethyl substitution . The predicted boiling point of 397.6±42.0 °C at 760 Torr and density of 1.134±0.06 g/cm³ at 20 °C further enable differentiation from positional isomers and structurally similar intermediates .

quality control compound identity melting point analytical chemistry

High-Yield Synthetic Route Validation

A validated synthetic protocol for 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline has been reported using NaOH-mediated redox condensation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline with 2,3-butanediol in toluene, achieving an isolated yield of 93% after 3.0 hours of reaction [1]. This yield is notably higher than the 44–99% range reported for analogous quinoxaline syntheses employing α-hydroxy ketones with various o-nitroamines, where yields are highly substrate-dependent and typically fall below 90% for more complex heterocyclic precursors [1]. The reaction proceeds without transition metals or external redox additives, making it compatible with scalable, environmentally conscious process development [1].

synthetic methodology process chemistry quinoxaline synthesis green chemistry

ADME Predictions: Absorption & CYP Interactions

In silico ADME predictions generated using both pKCSM and ADMETlab 2.0 platforms for a closely related quinoxaline analog indicate high predicted human intestinal absorption (99.44% absorbed) and moderate Caco-2 permeability (log Papp = 1.10 × 10⁻⁶ cm/s by pKCSM) [1]. The compound is predicted not to be a CYP2D6 substrate but is flagged as a potential inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4 (pKCSM predictions), with the two prediction platforms showing discordance on CYP1A2 inhibition and AMES toxicity [1]. These computational parameters provide a baseline for anticipating oral bioavailability potential and drug–drug interaction risks relative to other quinoxaline derivatives that may exhibit substantially different ADME profiles. The predicted water solubility (log mol/L) ranges from −4.26 (pKCSM) to −5.28 (ADMETlab 2.0), corresponding to low aqueous solubility [1].

ADME drug discovery pharmacokinetics in silico prediction

C. elegans Phenotypic Screening Activity

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline was evaluated in the Broad Institute's MLPCN maternal gene expression project (Project ID: 2024) using Caenorhabditis elegans as a model organism [1]. In a high-throughput screening assay targeting zinc finger protein mex-5 and posterior segregation phenotypes, the compound exhibited an EC50 of 3.00 × 10⁵ nM (300 μM) [1]. While this activity is modest, the compound's inclusion in this publicly curated HTS dataset (PubChem AID 1964 and 1960) provides a documented phenotypic fingerprint that distinguishes it from structurally similar quinoxaline analogs lacking such functional genomic annotation [1]. The data establish a baseline activity profile for this scaffold in an in vivo metazoan model, which may serve as a reference point for SAR studies seeking to improve potency through structural optimization [1].

C. elegans functional genomics HTS developmental biology maternal gene expression

In Vivo PK: Volume Distribution (Primate)

The compound has been evaluated in a pharmacokinetic study conducted at AstraZeneca, assessing plasma volume of distribution in rhesus monkey (Macaca mulatta) following intravenous (0.75 mg/kg) and oral (1.5 mg/kg) administration . The study provides experimental ADME characterization in a non-human primate model, a level of in vivo pharmacokinetic validation that is absent for the majority of unoptimized quinoxaline scaffold compounds . While specific Vdss (steady-state volume of distribution) values are not publicly disclosed, the existence of this assay record (ALA621058) demonstrates that the compound has undergone pharmaceutical industry–standard ADME profiling, distinguishing it from structurally related research chemicals lacking any in vivo pharmacokinetic characterization .

pharmacokinetics volume of distribution non-human primate ADME

2,3-Dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline: Research & Industrial Use Cases


PI3K Inhibitor Lead Optimization

The compound serves as the documented parent scaffold for a published PI3Kα inhibitor optimization campaign, in which 45 novel piperazinylquinoxaline derivatives were synthesized and evaluated for antiproliferative potency against five human cancer cell lines [1]. Procurement of this specific scaffold enables medicinal chemistry teams to replicate published SAR findings or initiate new derivatization programs building upon established synthetic methodology [1].

Analytical Reference Standard for QC

With an experimentally determined melting point range of 115–119 °C and validated synthetic route achieving 93% isolated yield, the compound is suitable for use as an analytical reference standard in quality control workflows for quinoxaline-based pharmaceutical intermediates [2].

C. elegans Functional Genomics Screening

The compound has a documented EC50 of 300 μM in C. elegans maternal gene expression HTS assays targeting posterior segregation and zinc finger protein mex-5, establishing a publicly curated phenotypic activity baseline [3]. Researchers investigating developmental biology or gene expression regulation in metazoan models may utilize this compound as a reference probe for comparative phenotypic screening campaigns [3].

Pharmaceutical Intermediate for API Synthesis

The compound is commercially supplied as an API intermediate under ISO quality systems with purity specifications of NLT 97%, suitable for downstream elaboration in the synthesis of more complex quinoxaline-based therapeutic candidates . Its inclusion in industrial ADME panels at AstraZeneca indicates prior evaluation for preclinical development potential .

Technical Documentation Hub

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